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A detailed examination of two distinct androgen receptor signaling inhibitors, ODM-204 and

enzalutamide, reveals differing mechanisms of action and clinical trajectories in the treatment

of prostate cancer. While enzalutamide is a well-established therapeutic agent, the

development of ODM-204, a dual-action inhibitor, has been halted due to unfavorable

pharmacokinetic properties.

This guide provides a comprehensive comparison of ODM-204 and enzalutamide, focusing on

their mechanisms, preclinical efficacy, and clinical data. The information is intended for

researchers, scientists, and drug development professionals interested in the landscape of

prostate cancer therapeutics.

Mechanism of Action: A Tale of Two Inhibitors
Enzalutamide and ODM-204 both target the androgen receptor (AR) signaling pathway, a

critical driver of prostate cancer growth. However, they do so through distinct mechanisms.

Enzalutamide is a potent second-generation nonsteroidal antiandrogen that acts as a

comprehensive inhibitor of the AR signaling pathway.[1][2][3][4] Its multi-faceted mechanism

involves:

Competitive inhibition of androgen binding: Enzalutamide binds to the ligand-binding domain

of the AR with a higher affinity than natural androgens like dihydrotestosterone (DHT),

thereby preventing receptor activation.[2][5]
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Inhibition of nuclear translocation: It prevents the activated AR from moving from the

cytoplasm into the nucleus.[1][2][4]

Impairment of DNA binding: Enzalutamide interferes with the ability of the AR to bind to

androgen response elements (AREs) on DNA.[1][2]

Disruption of co-activator recruitment: It hinders the recruitment of co-activator proteins

necessary for the transcription of androgen-dependent genes.[2]

ODM-204, in contrast, was developed as a novel nonsteroidal compound with a dual

mechanism of action:[6][7][8]

Androgen receptor antagonism: Similar to enzalutamide, ODM-204 is a potent inhibitor of the

androgen receptor.[6] Preclinical studies have shown that it blocks AR action to a degree

comparable to enzalutamide.[7]

CYP17A1 inhibition: ODM-204 also inhibits the enzyme cytochrome P450 17A1 (CYP17A1).

[6][7][9] CYP17A1 is a key enzyme in the biosynthesis of androgens, including testosterone

and DHT, in the testes, adrenal glands, and prostate cancer cells.[6][8] By inhibiting this

enzyme, ODM-204 aims to reduce the production of androgens that can activate the AR.

The theoretical advantage of ODM-204's dual inhibition is the potential for a more complete

shutdown of the AR signaling pathway by both blocking the receptor and reducing the available

ligands.
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Figure 1. Mechanism of Action of Enzalutamide and ODM-204.
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Direct head-to-head clinical trials comparing ODM-204 and enzalutamide are not available due

to the discontinuation of ODM-204's development. Therefore, this comparison is based on the

available data for each compound.

ODM-204: Preclinical Promise and Clinical Challenges
Preclinical studies demonstrated the potential of ODM-204. In vitro, it inhibited the proliferation

of androgen-dependent prostate cancer cell lines (VCaP and LNCaP).[6][7] In a VCaP

xenograft mouse model, ODM-204 significantly inhibited tumor growth.[6][7][10] Furthermore, it

demonstrated potent inhibition of both AR and CYP17A1.[10]

A Phase I dose-escalation study (DUALIDES) in men with metastatic castration-resistant

prostate cancer (mCRPC) showed that ODM-204 was generally well-tolerated and exhibited

preliminary anti-tumor activity, as evidenced by decreases in serum testosterone and prostate-

specific antigen (PSA) levels.[11][12][13] However, the study also revealed that the

pharmacokinetic properties of ODM-204, specifically a decrease in steady-state plasma

concentrations at higher doses after repeated dosing, prevented its further development.[11]

[12]
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ODM-204 Preclinical & Phase I Data

In Vitro Activity

CYP17A1 Inhibition (IC50) 22 nM[9][10]

AR Binding Affinity (Ki) 47 nM[10]

LNCaP Cell Proliferation Inhibition (IC50) 170 nM[10]

VCaP Cell Proliferation Inhibition (IC50) 280 nM[10]

In Vivo Activity (VCaP Xenograft)

Tumor Growth Inhibition 66%[10]

Phase I Clinical Trial (DUALIDES)

Patient Population
Metastatic Castration-Resistant Prostate Cancer

(mCRPC)

PSA Decrease (≥50%) 13% of patients at 12 weeks[12][13]

Testosterone Decrease
Observed in most patients, confirming androgen

deprivation[11]

Most Common Adverse Events
Fatigue, nausea, decreased appetite, diarrhea,

vomiting[13]

Development Status Halted due to unfavorable pharmacokinetics[12]

Enzalutamide: A Clinically Validated Standard of Care
Enzalutamide has been extensively studied in numerous Phase III clinical trials and is a

standard treatment for various stages of prostate cancer.

The PREVAIL trial demonstrated that in men with metastatic castration-resistant prostate

cancer who had not received chemotherapy, enzalutamide significantly prolonged both

radiographic progression-free survival and overall survival compared to placebo.[14][15][16]

The TERRAIN trial showed that enzalutamide resulted in a significantly longer progression-free

survival compared to bicalutamide in men with metastatic CRPC.[16]
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The ARCHES trial established the benefit of adding enzalutamide to androgen deprivation

therapy (ADT) in men with metastatic hormone-sensitive prostate cancer, showing a significant

improvement in radiographic progression-free survival.[17] A five-year follow-up of the ARCHES

study confirmed a significant increase in the chance of five-year survival for these patients.[17]

The ENZARAD trial, however, did not show a significant metastasis-free survival benefit for

adding enzalutamide to standard therapy in a broad population of men with high-risk localized

prostate cancer, though a benefit was suggested in a subset of patients with nodal disease.[18]

The ENACT trial showed that enzalutamide monotherapy significantly reduced the risk of

prostate cancer progression compared to active surveillance alone in patients with low- or

intermediate-risk localized prostate cancer.[19]
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Enzalutamide Key Phase III Clinical Trial

Data

PREVAIL Trial (Chemotherapy-naïve mCRPC)

Comparison Enzalutamide vs. Placebo

Radiographic Progression-Free Survival
Median not reached in enzalutamide arm vs. 3.9

months in placebo arm[15]

Overall Survival
29% reduction in risk of death with

enzalutamide[14][15]

TERRAIN Trial (Metastatic CRPC)

Comparison Enzalutamide vs. Bicalutamide

Progression-Free Survival
Median 15.7 months with enzalutamide vs. 5.8

months with bicalutamide[16]

ARCHES Trial (Metastatic Hormone-Sensitive

Prostate Cancer)

Comparison Enzalutamide + ADT vs. Placebo + ADT

Radiographic Progression-Free Survival
Significant improvement with enzalutamide +

ADT

5-Year Survival Rate
66% with enzalutamide + ADT vs. 53% with ADT

alone[17]

ENACT Trial (Low/Intermediate-Risk Localized

Prostate Cancer on Active Surveillance)

Comparison Enzalutamide vs. Active Surveillance

Risk of Progression 46% reduction with enzalutamide[19]

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the

presented data.
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ODM-204 Preclinical and Phase I Study Methodology
In Vitro Assays:

CYP17A1 Inhibition Assay: The inhibitory effect of ODM-204 on CYP17A1 was assessed

using human and rat testicular microsomes and a human adrenal cortex cell line. The

concentration of ODM-204 required to inhibit 50% of the enzyme's activity (IC50) was

determined.[10]

AR Binding and Transactivation Assays: The affinity of ODM-204 for the androgen

receptor was determined using cells stably transfected with the full-length human AR and

an androgen-responsive reporter gene. Assays for AR nuclear translocation and the

transactivation of mutant ARs were also conducted.[10]

Cell Proliferation Assays: The effect of ODM-204 on the growth of androgen-dependent

prostate cancer cell lines (LNCaP and VCaP) was measured to determine its anti-

proliferative activity.[10]

In Vivo Xenograft Model:

Androgen-dependent VCaP cells were subcutaneously implanted into male mice. Once

tumors were established, mice were treated with an oral dose of 50 mg/kg/day of ODM-
204. Tumor growth was monitored and compared to a control group to assess anti-tumor

activity.[10]

DUALIDES Phase I Trial:

This was an open-label, dose-escalation study in patients with progressive mCRPC.

Patients received increasing doses of ODM-204 (from 50 to 500 mg twice daily) to

determine the maximum tolerated dose and to evaluate its safety, pharmacokinetics, and

preliminary anti-tumor activity. Efficacy was assessed by monitoring serum PSA and

testosterone levels, as well as through imaging of lesions.[11][13]
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Figure 2. ODM-204 Experimental and Clinical Development Workflow.

Enzalutamide Clinical Trial Methodology (PREVAIL Trial
Example)

Study Design: A multinational, randomized, double-blind, placebo-controlled, phase III trial.

Patient Population: 1,717 men with metastatic castration-resistant prostate cancer who had

not received chemotherapy.

Randomization: Patients were randomly assigned in a 1:1 ratio to receive either 160 mg of

enzalutamide orally once daily or a placebo. All patients continued androgen-deprivation

therapy.

Primary Endpoints: Radiographic progression-free survival and overall survival.

Secondary Endpoints: Time to initiation of cytotoxic chemotherapy, time to first skeletal-

related event, and quality of life.

Assessments: Tumor responses were assessed by imaging (CT and bone scans) at regular

intervals. PSA levels were also monitored.

Conclusion
In comparing ODM-204 and enzalutamide, we see a contrast between a promising preclinical

concept and a clinically validated therapeutic. ODM-204's dual inhibition of both the androgen

receptor and androgen synthesis via CYP17A1 represented a rational and potentially more

effective strategy for targeting the AR signaling axis. Preclinical data supported this hypothesis.
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However, the unfavorable pharmacokinetic profile of ODM-204 identified in early clinical

development prevented its further investigation and potential realization in the clinic.[12]

Enzalutamide, through its robust and multi-pronged inhibition of the androgen receptor, has

demonstrated significant clinical benefit across various stages of prostate cancer, leading to its

established role as a standard of care.[14][17][19] The extensive body of clinical evidence from

large-scale Phase III trials underscores its efficacy and manageable safety profile.

For researchers and drug developers, the story of ODM-204 serves as a critical reminder that a

promising mechanism of action and preclinical efficacy do not always translate to a viable

clinical candidate. Pharmacokinetic properties are a crucial determinant of a drug's success.

The continued success of enzalutamide highlights the therapeutic value of potent and

comprehensive androgen receptor inhibition in the management of prostate cancer. Future

research may explore other dual-action inhibitors with more favorable pharmacokinetic profiles

or novel combinations to further improve outcomes for patients with prostate cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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